2,7-Dibromo-3,6-dimethoxynaphthalene
CAS No.: 105404-89-5
Cat. No.: VC20742907
Molecular Formula: C12H10Br2O2
Molecular Weight: 346.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105404-89-5 |
---|---|
Molecular Formula | C12H10Br2O2 |
Molecular Weight | 346.01 g/mol |
IUPAC Name | 2,7-dibromo-3,6-dimethoxynaphthalene |
Standard InChI | InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 |
Standard InChI Key | IXKYNFRCDWZQOX-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC |
Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC |
Chemical and Physical Properties
2,7-Dibromo-3,6-dimethoxynaphthalene possesses distinct chemical and physical properties that make it valuable for various applications. The compound's essential characteristics are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,7-Dibromo-3,6-dimethoxynaphthalene
Property | Value |
---|---|
CAS Number | 105404-89-5 |
Molecular Formula | C₁₂H₁₀Br₂O₂ |
Molecular Weight | 346.01 g/mol |
SMILE Code | COC1=CC2=CC(OC)=C(Br)C=C2C=C1Br |
Standard InChI | InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 |
Standard InChIKey | IXKYNFRCDWZQOX-UHFFFAOYSA-N |
Appearance | Not specified in available data |
The compound features a naphthalene core with strategically positioned functional groups that contribute to its chemical reactivity and biological properties. The bromine atoms at positions 2 and 7 enhance the molecule's reactivity in substitution reactions, while the methoxy groups at positions 3 and 6 contribute to its electronic properties and potential biological activities .
Synthesis Methodologies
The synthesis of 2,7-dibromo-3,6-dimethoxynaphthalene typically involves a bromination reaction of 2,7-dimethoxynaphthalene. The reaction generally proceeds using bromine as the brominating agent in a suitable solvent, commonly carbon tetrachloride. The process can be enhanced through photochemical methods that provide the necessary activation energy for the reaction.
Role in Other Syntheses
2,7-Dibromo-3,6-dimethoxynaphthalene serves as an important intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP). In these syntheses, the compound undergoes various transformations including Suzuki-Miyaura cross-coupling reactions with phenylboronic acid, followed by demethylation and subsequent reactions to introduce different functional groups .
Biological Activity
Recent research has revealed significant biological potential for 2,7-dibromo-3,6-dimethoxynaphthalene, particularly in antimicrobial applications.
Antimicrobial Properties
Studies indicate that 2,7-dibromo-3,6-dimethoxynaphthalene demonstrates considerable antimicrobial activity against various bacterial strains. In vitro investigations have confirmed its effectiveness, suggesting potential applications in the development of antimicrobial agents. The compound's activity profile makes it a candidate for further research in pharmaceutical applications targeting infectious diseases.
Mechanism of Action
The antimicrobial mechanism of 2,7-dibromo-3,6-dimethoxynaphthalene appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The presence of bromine atoms and methoxy groups contributes significantly to its reactivity and interaction with biological molecules. The bromine substituents likely enhance the compound's lipophilicity and ability to penetrate cell membranes, while the methoxy groups may participate in hydrogen bonding interactions with cellular targets.
Applications in Research and Industry
2,7-Dibromo-3,6-dimethoxynaphthalene finds application in multiple scientific and industrial domains due to its unique chemical structure and properties.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the preparation of extended π-conjugated systems. Its role as a precursor in the synthesis of dibenzo-fused naphtho[2,3-b:6,7-b′]disilole and similar compounds highlights its importance in creating molecules with unique photophysical properties .
Material Science
In material science research, 2,7-dibromo-3,6-dimethoxynaphthalene contributes to the development of compounds with specialized optical and electronic properties. The dibenzo-fused naphtho[2,3-b:6,7-b′]disilole and -diphosphole derivatives synthesized from this compound exhibit interesting photophysical properties, including distinctive absorption and emission characteristics that make them potential candidates for optoelectronic applications .
Pharmaceutical Research
The demonstrated antimicrobial properties of 2,7-dibromo-3,6-dimethoxynaphthalene position it as a compound of interest in pharmaceutical research. Its potential as a lead compound for the development of new antimicrobial agents warrants further investigation, particularly given the growing concern about antibiotic resistance worldwide.
Category | Identifiers |
---|---|
Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Hazard Class | IRRITANT |
These safety guidelines emphasize the importance of proper handling procedures, particularly to avoid contact with eyes, skin, and respiratory system .
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | D426573 | 5mg | $45 |
TRC | D426573 | 10mg | $60 |
TRC | D426573 | 50mg | $90 |
American Custom Chemicals Corporation | HCH0018053 | 500MG | $729.96 |
Matrix Scientific | 016600 | 500mg | $139 |
This pricing information, while potentially subject to change since its documentation in 2021, provides insight into the relative cost of the compound for research and industrial applications .
Research Significance
2,7-Dibromo-3,6-dimethoxynaphthalene holds significant relevance in contemporary chemical research, particularly in developing extended π-conjugated systems with unique photophysical properties.
Role in Photophysical Research
Recent research has utilized 2,7-dibromo-3,6-dimethoxynaphthalene in synthesizing compounds like dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP). These synthesized compounds demonstrate interesting optical properties, including specific absorption and emission characteristics. For example, NDS derivatives show strong vibronic π–π* transition bands with the longest absorption maximum at 347 nm in CH₂Cl₂ and emission maxima at 387 nm with a vibronic peak at 407 nm .
Structural Significance
X-ray crystallographic analysis of compounds synthesized using 2,7-dibromo-3,6-dimethoxynaphthalene as a precursor provides valuable insights into their three-dimensional structures. This structural information contributes to understanding structure-property relationships in extended π-conjugated systems, which is crucial for designing molecules with targeted photophysical properties .
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